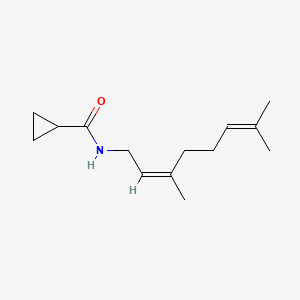
Cyclopropanecarboxamide, N-((2Z)-3,7-dimethyl-2,6-octadienyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropanecarboxamide, N-((2Z)-3,7-dimethyl-2,6-octadienyl)- is a complex organic compound characterized by a cyclopropane ring attached to a carboxamide group, with a 2Z-3,7-dimethyl-2,6-octadienyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropanecarboxamide typically involves the reaction of cyclopropanecarboxylic acid with ammonia. This reaction is conducted in a reactor at temperatures ranging from 200 to 260°C and pressures between 10 to 100 bar. The process does not require a catalyst or solvent, making it relatively straightforward .
Industrial Production Methods
Industrial production of cyclopropanecarboxamide follows similar methods, with the added step of venting the reactor to remove excess ammonia and water, ensuring the final product is free of impurities .
Chemical Reactions Analysis
Types of Reactions
Cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents can be used to reduce cyclopropanecarboxamide, altering its chemical structure.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include molecular oxygen for oxidation, hydrogen gas for reduction, and various halides for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and pressures to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropanecarboxylic acid derivatives, while reduction could produce cyclopropylamines .
Scientific Research Applications
Cyclopropanecarboxamide, N-((2Z)-3,7-dimethyl-2,6-octadienyl)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its use in drug development.
Industry: The compound is used in the production of various chemicals and materials, contributing to advancements in industrial processes .
Mechanism of Action
The mechanism of action of cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, influencing their activity and function. This interaction can lead to various biological outcomes, depending on the specific targets involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to cyclopropanecarboxamide include:
- Cyclopropanecarboxamide, N-n-hexyl
- Cyclopropanecarboxamide, N-cyclohexyl
- Cyclopropanecarboxamide, N,N-diundecyl
Uniqueness
What sets cyclopropanecarboxamide, N-((2Z)-3,7-dimethyl-2,6-octadienyl)- apart from these similar compounds is its unique substituent, the 2Z-3,7-dimethyl-2,6-octadienyl group. This structural feature imparts distinct chemical and biological properties, making it a compound of significant interest in various research fields .
Properties
CAS No. |
744252-09-3 |
|---|---|
Molecular Formula |
C14H23NO |
Molecular Weight |
221.34 g/mol |
IUPAC Name |
N-[(2Z)-3,7-dimethylocta-2,6-dienyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C14H23NO/c1-11(2)5-4-6-12(3)9-10-15-14(16)13-7-8-13/h5,9,13H,4,6-8,10H2,1-3H3,(H,15,16)/b12-9- |
InChI Key |
UKNMSFRSBQONET-XFXZXTDPSA-N |
Isomeric SMILES |
CC(=CCC/C(=C\CNC(=O)C1CC1)/C)C |
Canonical SMILES |
CC(=CCCC(=CCNC(=O)C1CC1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















